Ethyl 2,2-dimethylchroman-6-carboxylate
Overview
Description
Ethyl 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carboxylate is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in various fields This compound features a chromene core structure, which is a bicyclic system consisting of a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired chromene compound . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of ethyl 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert the chromene ring to a more saturated system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It exhibits biological activities such as antioxidant, antimicrobial, and anticancer properties, making it a candidate for drug development.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In the context of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate
- Butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate
- 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid derivatives
Uniqueness
Ethyl 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carboxylate stands out due to its specific substitution pattern and the presence of the ethyl ester group, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
6630-24-6 |
---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 2,2-dimethyl-3,4-dihydrochromene-6-carboxylate |
InChI |
InChI=1S/C14H18O3/c1-4-16-13(15)11-5-6-12-10(9-11)7-8-14(2,3)17-12/h5-6,9H,4,7-8H2,1-3H3 |
InChI Key |
JHJSOHKMQFRAFQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC(CC2)(C)C |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC(CC2)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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